1-Oxaspiro[5.7]tridecan-4-ol
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Overview
Description
1-Oxaspiro[57]tridecan-4-ol is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[5.7]tridecan-4-ol can be achieved through a variety of methods. One common approach involves the Prins/pinacol cascade reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis . This method is known for its high selectivity and good yields.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[5.7]tridecan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-Oxaspiro[5.7]tridecan-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including cytotoxicity against tumor cells.
Medicine: Its derivatives are explored for their therapeutic potential, particularly in cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[5.7]tridecan-4-ol involves its interaction with specific molecular targets. For instance, its cytotoxic activity against tumor cells is attributed to its ability to induce apoptosis and affect the cell cycle . The exact molecular pathways and targets are still under investigation, but they likely involve interactions with cellular proteins and enzymes.
Comparison with Similar Compounds
1-Oxaspiro[5.7]tridecan-4-ol can be compared with other spirocyclic compounds such as:
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds share a similar spirocyclic structure but differ in the number and arrangement of oxygen atoms.
Oxaspiro[4.5]decan-1-ones: These compounds are synthesized through similar Prins/pinacol reactions and have comparable chemical properties.
The uniqueness of this compound lies in its specific ring size and the presence of a hydroxyl group, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-oxaspiro[5.7]tridecan-4-ol |
InChI |
InChI=1S/C12H22O2/c13-11-6-9-14-12(10-11)7-4-2-1-3-5-8-12/h11,13H,1-10H2 |
InChI Key |
JFFBLQFPESGBCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)CC(CCO2)O |
Origin of Product |
United States |
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